molecular formula C11H16Cl2N4O2 B13142799 Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate CAS No. 65954-05-4

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate

Cat. No.: B13142799
CAS No.: 65954-05-4
M. Wt: 307.17 g/mol
InChI Key: LEUQFDCSUWDNTF-UHFFFAOYSA-N
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Description

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the triazine ring and the ethyl ester group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine and an ester. The reaction conditions often include the use of a solvent such as dioxane or water, and a base like sodium carbonate . Microwave irradiation can also be employed to achieve higher yields and purity in a shorter time . Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate can be compared with other 1,3,5-triazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

65954-05-4

Molecular Formula

C11H16Cl2N4O2

Molecular Weight

307.17 g/mol

IUPAC Name

ethyl 6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoate

InChI

InChI=1S/C11H16Cl2N4O2/c1-2-19-8(18)6-4-3-5-7-14-11-16-9(12)15-10(13)17-11/h2-7H2,1H3,(H,14,15,16,17)

InChI Key

LEUQFDCSUWDNTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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